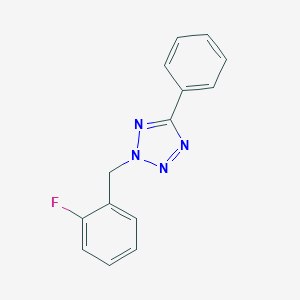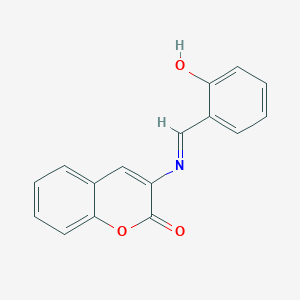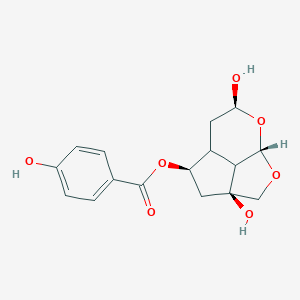
4-アリルベンゼン-1,2-ジオール
概要
説明
科学的研究の応用
Hydroxychavicol has a wide range of scientific research applications:
作用機序
Hydroxychavicol exerts its effects through various mechanisms:
Antibacterial and Antifungal: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer: Hydroxychavicol induces apoptosis in cancer cells by modulating mitochondrial membrane potential and activating pathways such as c-Jun N-terminal kinase and mitogen-activated protein kinase.
Safety and Hazards
生化学分析
Biochemical Properties
4-Allylbenzene-1,2-diol has been shown to interact with various biomolecules in biochemical reactions . It has strong antibacterial activity and can inhibit the growth of all tested strains to different degrees
Cellular Effects
4-Allylbenzene-1,2-diol has been shown to have significant effects on cellular processes . It damages the integrity of the cell membrane and increases cell membrane permeability . This suggests that 4-Allylbenzene-1,2-diol influences cell function by disrupting the normal structure and function of the cell membrane.
Molecular Mechanism
It is known that it exerts its effects at the molecular level, likely through binding interactions with biomolecules and possibly through enzyme inhibition or activation
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Allylbenzene-1,2-diol has been shown to exert its effects over time . It has been observed to inhibit the growth of all tested strains to different degrees
Metabolic Pathways
It is known that it has strong antibacterial activity, suggesting that it may interact with enzymes or cofactors in bacterial metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions: Hydroxychavicol can be synthesized through various chemical routes. One common method involves the allylation of catechol (benzene-1,2-diol) with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of hydroxychavicol often involves the extraction from natural sources, particularly Piper betle leaves. The leaves are subjected to solvent extraction using chloroform or ethanol, followed by purification through chromatographic techniques .
Types of Reactions:
Oxidation: Hydroxychavicol undergoes oxidation reactions, forming quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents like sodium borohydride.
Substitution: Hydroxychavicol can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed:
Oxidation: Quinones, hydroxyquinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated and nitrated hydroxychavicol derivatives.
類似化合物との比較
Hydroxychavicol is unique due to its dual hydroxy groups and allyl chain, which contribute to its potent biological activities . Similar compounds include:
Chavicol: Lacks the hydroxy groups, resulting in reduced biological activity.
Eugenol: Contains a methoxy group instead of a hydroxy group, leading to different chemical properties and biological activities.
Catechol: Lacks the allyl chain, which affects its reactivity and biological effects.
Hydroxychavicol stands out due to its combination of structural features, making it a versatile compound with diverse applications in various fields .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 4-Allylbenzene-1,2-diol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by further reactions to yield the final product. The key steps in this synthesis pathway include the protection of a hydroxyl group, allylation of the protected compound, and deprotection to yield the final product.", "Starting Materials": ["Phenol", "Acetic anhydride", "Sodium hydroxide", "Allyl bromide", "Hydrochloric acid", "Sodium bicarbonate"], "Reaction": ["Step 1: Phenol is reacted with acetic anhydride and sodium hydroxide to yield acetylsalicylic acid.", "Step 2: The hydroxyl group of acetylsalicylic acid is protected by reaction with hydrochloric acid to yield 2-Acetoxybenzoic acid.", "Step 3: 2-Acetoxybenzoic acid is then reacted with allyl bromide and sodium bicarbonate to yield 4-(2-Acetoxyphenyl)-2-buten-1-ol.", "Step 4: The protected hydroxyl group is then deprotected by reaction with hydrochloric acid to yield 4-Allylbenzene-1,2-diol as the final product."] } | |
CAS番号 |
1126-61-0 |
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
5-prop-2-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H10O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h2,4-6H,1,3,7H2 |
InChIキー |
ZMQAAUBTXCXRIC-UHFFFAOYSA-N |
不純物 |
In addition to safrole, oil of sassafras contains small amounts of eugenol, pinene, phellandrene, sesquiterpene and d-camphor. These are potential impurities in technical safrole. |
SMILES |
C=CCC1=CC(=C(C=C1)O)O |
正規SMILES |
C=CCC1=CC2=C(C=C1)OCO2 |
外観 |
Oil |
沸点 |
450 to 453 °F at 760 mmHg (NTP, 1992) 235 °C 232–234 °C |
Color/Form |
Colorless or pale yellow oil Monoclinic crystals Colorless liquid, prisms, or crystals |
密度 |
1.1 at 68 °F (NTP, 1992) - Denser than water; will sink 1.100 g/cu cm at 20 °C 1.095-1.099 |
引火点 |
208 °F (NTP, 1992) 212 °F (100 °C) (Closed cup) |
melting_point |
52.2 °F (NTP, 1992) 11.2 °C |
その他のCAS番号 |
1126-61-0 |
物理的記述 |
Safrole appears as clear colorless or slightly yellow liquid with the odor of sassafras. Denser than water (density 1.09 g / cm3) and insoluble in water. Hence sinks in water. Obtained from oil of sassafras or oil of camphor. Colorless or slightly yellow liquid with an odor of sassafras; mp ~ 11 deg C; [Merck Index] Colorless or pale yellow liquid or solid; mp = 11.2 deg C; [HSDB] Clear yellow-green liquid; [MSDSonline] Liquid Colourless to slightly yellow liquid; Sasafras aroma |
ピクトグラム |
Irritant |
溶解性 |
less than 1 mg/mL at 64 °F (NTP, 1992) Insoluble in water Very soluble in ethanol; miscible with ethyl ether, chloroform Soluble in alcohol; slightly soluble in propylene glycol; insoluble in glycerol Practically insoluble to insoluble in water Soluble (in ethanol) |
同義語 |
2-hydroxychavicol hydroxychavicol |
蒸気圧 |
1 mmHg at 146.8 °F (NTP, 1992) 0.06 [mmHg] Vapor pressure range 1-760 mm Hg in the temperature range 63.8-233.0 °C VP: 1 mm Hg at 63.8 °C 0.0706 mm Hg at 25 °C /Extrapolated/ |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 4-Allylbenzene-1,2-diol against bacteria?
A1: Research suggests that 4-Allylbenzene-1,2-diol exerts its antibacterial activity through multiple mechanisms. One key mechanism involves disrupting the integrity of bacterial cell membranes. [, ] This disruption increases cell membrane permeability, leading to leakage of cellular contents and ultimately cell death. Additionally, 4-Allylbenzene-1,2-diol has been shown to inhibit biofilm formation in Xanthomonas oryzae. [] Biofilms are protective layers that bacteria form to enhance their survival and resistance to external stressors, including antimicrobials. By preventing biofilm formation, 4-Allylbenzene-1,2-diol can limit bacterial movement and reduce the production of extracellular polysaccharides, thereby weakening the pathogenicity of bacteria like Xanthomonas oryzae.
Q2: Has 4-Allylbenzene-1,2-diol shown any promising activity against specific diseases?
A2: While not yet in clinical trials, 4-Allylbenzene-1,2-diol has demonstrated promising results against plant pathogens, particularly those affecting economically important crops. In a study by [], 4-Allylbenzene-1,2-diol exhibited strong antibacterial activity against four different Xanthomonas species, known to cause diseases in rice, citrus, and mango. Furthermore, in a pot experiment, 4-Allylbenzene-1,2-diol showed excellent protective effects against Xanthomonas oryzae infection in rice, with efficacy surpassing that of the commercial antibacterial agent kasugamycin. [] This finding highlights its potential as a novel antibacterial agent for controlling plant diseases.
Q3: Beyond its antibacterial effects, are there other potential therapeutic applications being explored for 4-Allylbenzene-1,2-diol?
A3: Yes, research suggests potential applications for 4-Allylbenzene-1,2-diol in combating cancer, specifically bone cancer metastasis. [] Computational studies using molecular docking and molecular dynamics simulations have identified 4-Allylbenzene-1,2-diol as a potential multi-targeting agent, exhibiting favorable interactions with several bone cancer targets. Notably, the compound displayed good stability with matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-2, which are crucial enzymes involved in cancer cell invasion and metastasis. [] Furthermore, in vitro cytotoxicity studies on MG63 bone cancer cell lines confirmed the cytotoxic nature of purified 4-Allylbenzene-1,2-diol. [] While further in vivo validation is needed, these findings point towards a potential therapeutic avenue for 4-Allylbenzene-1,2-diol in targeting bone cancer metastasis.
Q4: What are the sources of 4-Allylbenzene-1,2-diol?
A4: 4-Allylbenzene-1,2-diol can be found in several plant species, with research highlighting its presence in:
- Piper austrosinense: This Chinese endemic plant has been identified as a source of 4-Allylbenzene-1,2-diol, which was successfully isolated and characterized for its antibacterial properties. []
- Piper betle L.: This medicinal plant, specifically its petioles (leaf stalks) and a variety called Pachaikodi, have been reported to contain 4-Allylbenzene-1,2-diol. [, ]
Q5: Are there any known structure-activity relationships for 4-Allylbenzene-1,2-diol derivatives?
A5: Research on synthetic derivatives of 4-Allylbenzene-1,2-diol, particularly for anticancer activity, has provided some insights into structure-activity relationships. A study by [] explored the synthesis and antiproliferative activity of nine different catechol derivatives of safrole, a compound structurally similar to 4-Allylbenzene-1,2-diol. The study found that the presence of specific functional groups significantly influenced the cytotoxicity of these derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). For example, the acetylated derivatives, 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate and 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate, exhibited higher cytotoxicity compared to the parent compound safrole and 4-Allylbenzene-1,2-diol. [] These findings suggest that modifications to the basic structure of 4-Allylbenzene-1,2-diol can significantly impact its biological activity, opening avenues for further research into more potent and selective derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)





![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)
![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)